N-アラキドノイルドパミン-d8

説明

科学的研究の応用

Biochemical Properties

NADA-d8, containing eight deuterium atoms, serves as an internal standard for analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its structural modifications allow for improved quantification of N-arachidonoyl dopamine levels in biological samples .

Therapeutic Applications

-

Pain Management :

- NADA has been shown to alleviate hyperalgesia in models of central sensitization, such as cortical spreading depression (CSD). Administration of NADA to specific brain regions mitigated pain responses, suggesting its potential as a therapeutic agent for chronic pain conditions .

- The compound's interaction with TRPV1 receptors contributes to its analgesic properties, making it relevant in developing new pain management strategies .

-

Neuroprotective Effects :

- Research indicates that NADA promotes the release of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which are crucial for neuronal survival and function. This effect may be beneficial in neurodegenerative diseases .

- Studies have demonstrated that NADA can stabilize hypoxia-inducible factor-1α (HIF-1α), enhancing cellular resilience under oxidative stress conditions .

- Immune Modulation :

Case Studies

作用機序

N-アラキドノイルドーパミン-d8は、主に以下を通じてその効果を発揮する。

カンナビノイド受容体1(CB1): アゴニストとして作用し、痛み知覚や食欲などのさまざまな生理学的プロセスを調節する.

一過性受容体電位バニロイド1(TRPV1): アゴニストとしても作用し、痛みと温度感覚に関与する.

類似の化合物との比較

類似の化合物

N-アラキドノイルドーパミン(NADA): 非重水素化された形態、CB1およびTRPV1のアゴニストでもある.

アナンダミド(AEA): 同様の受容体標的を持つが、生理学的効果が異なる別のエンドカンナビノイド.

2-アラキドノイルグリセロール(2-AG): NADAと比較して、重複するが明確な役割を持つ別の主要なエンドカンナビノイド.

独自性

N-アラキドノイルドーパミン-d8は、その重水素化された性質により独特であり、分析化学における内部標準として特に役立つ。 これにより、さまざまな生物学的サンプル中のN-アラキドノイルドーパミンのより正確な定量が可能になる .

生化学分析

Biochemical Properties

N-Arachidonoyl Dopamine-d8 plays a crucial role in biochemical reactions by acting as an agonist for cannabinoid receptor 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1) ion channels . The interaction with CB1 receptors is significant for its involvement in modulating neurotransmitter release, while its activation of TRPV1 channels is associated with the regulation of pain and inflammation . Additionally, N-Arachidonoyl Dopamine-d8 interacts with enzymes such as fatty acid amide hydrolase (FAAH), which is responsible for its degradation into arachidonic acid and dopamine . This interaction highlights its role in the endocannabinoid system and its potential therapeutic applications.

Cellular Effects

N-Arachidonoyl Dopamine-d8 exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by activating CB1 receptors, leading to the inhibition of adenylyl cyclase and subsequent reduction in cyclic adenosine monophosphate (cAMP) levels . This modulation affects neurotransmitter release and synaptic plasticity. In immune cells, N-Arachidonoyl Dopamine-d8 suppresses inflammatory responses by inhibiting the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . Furthermore, it has been shown to promote the resolution of inflammation in endothelial cells by modulating the expression of adhesion molecules and reducing leukocyte adhesion .

Molecular Mechanism

The molecular mechanism of N-Arachidonoyl Dopamine-d8 involves its binding to CB1 receptors and TRPV1 ion channels . Upon binding to CB1 receptors, it activates G-protein coupled signaling pathways, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels . This results in the modulation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway . In addition, N-Arachidonoyl Dopamine-d8 activates TRPV1 channels, which are involved in the transduction of noxious heat and pain signals . This activation leads to the influx of calcium ions and the subsequent release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Arachidonoyl Dopamine-d8 have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur through enzymatic hydrolysis by FAAH . Long-term studies have shown that N-Arachidonoyl Dopamine-d8 can exert sustained anti-inflammatory and neuroprotective effects in vitro and in vivo . Its efficacy may decrease over time due to metabolic degradation and the development of tolerance in certain cell types .

Dosage Effects in Animal Models

The effects of N-Arachidonoyl Dopamine-d8 vary with different dosages in animal models. At low doses, it has been shown to produce analgesic and anti-inflammatory effects without significant adverse effects . At higher doses, N-Arachidonoyl Dopamine-d8 can induce hypothermia, catalepsy, and hypo-locomotion, which are characteristic of cannabinoid receptor activation . Toxicity studies have indicated that extremely high doses may lead to adverse effects such as hepatotoxicity and immunosuppression . Therefore, careful dosage optimization is essential for its therapeutic application.

Metabolic Pathways

N-Arachidonoyl Dopamine-d8 is involved in several metabolic pathways, primarily through its interaction with enzymes such as FAAH . FAAH hydrolyzes N-Arachidonoyl Dopamine-d8 into arachidonic acid and dopamine, which can then enter various metabolic pathways . Arachidonic acid is a precursor for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which play roles in inflammation and immune responses . Dopamine, on the other hand, is a neurotransmitter involved in the regulation of mood, reward, and motor functions .

Transport and Distribution

N-Arachidonoyl Dopamine-d8 is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters such as fatty acid-binding proteins (FABPs) and albumin, which facilitate its distribution to various cellular compartments . The compound is known to accumulate in lipid-rich tissues, including the brain, where it exerts its effects on neuronal and glial cells . Its distribution is also influenced by its binding affinity to CB1 receptors and TRPV1 channels, which are predominantly expressed in the central nervous system and peripheral tissues .

Subcellular Localization

The subcellular localization of N-Arachidonoyl Dopamine-d8 is primarily within the plasma membrane and intracellular organelles such as the endoplasmic reticulum and mitochondria . Its localization is influenced by post-translational modifications and targeting signals that direct it to specific compartments . Within the plasma membrane, N-Arachidonoyl Dopamine-d8 interacts with CB1 receptors and TRPV1 channels, modulating their activity and downstream signaling pathways . In intracellular organelles, it may influence mitochondrial function and energy metabolism .

準備方法

合成経路および反応条件

N-アラキドノイルドーパミン-d8の合成には、分子上の特定の位置に重水素原子を組み込むことが含まれる。一般的な合成経路には、以下が含まれる。

アラキドン酸-d8の調製: これは、アラキドン酸の5、6、8、9、11、12、14、および15位の中重水素化を含む。

アミド化反応: その後、重水素化されたアラキドン酸は、アミド化条件下でドーパミンと反応させ、N-アラキドノイルドーパミン-d8を形成する。

工業生産方法

N-アラキドノイルドーパミン-d8の工業生産は、同様の合成経路に従うが、より大規模に行われる。このプロセスには、以下が含まれる。

バルク中重水素化: アラキドン酸の大規模な中重水素化。

効率的なアミド化: 高収率と純度を確保するための最適化されたアミド化反応。

化学反応の分析

反応の種類

N-アラキドノイルドーパミン-d8は、以下を含むさまざまな化学反応を受ける可能性がある。

酸化: この反応は、分子のドーパミン部分のカテコール部分で起こりうる。

還元: 還元反応は、アラキドン酸鎖の二重結合を標的にすることができる。

置換: 求電子置換反応は、ドーパミン部分の芳香環で起こりうる。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)が含まれる。

還元: 炭素上のパラジウム(Pd / C)を用いた触媒水素化は、一般的な方法である。

置換: ハロゲン(例:臭素)などの求電子試薬は、制御された条件下で使用できる。

主な生成物

酸化: キノンおよびその他の酸化された誘導体。

還元: アラキドン酸鎖の飽和誘導体。

置換: ドーパミン部分のハロゲン化誘導体。

科学研究への応用

N-アラキドノイルドーパミン-d8は、科学研究において幅広い用途がある。

化学: N-アラキドノイルドーパミンの正確な定量化のための質量分析における内部標準として使用される.

生物学: 特にカンナビノイドおよびバニロイド受容体を含む細胞シグナル伝達経路における役割について研究されている.

医学: 疼痛管理および神経保護における潜在的な治療効果について調査されている.

業界: エンドカンナビノイドの検出および定量のための分析方法の開発に使用されている。

類似化合物との比較

Similar Compounds

N-arachidonoyl dopamine (NADA): The non-deuterated form, also an agonist for CB1 and TRPV1.

Anandamide (AEA): Another endocannabinoid with similar receptor targets but different physiological effects.

2-Arachidonoylglycerol (2-AG): Another major endocannabinoid with overlapping but distinct roles compared to NADA.

Uniqueness

N-arachidonoyl dopamine-d8 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. This allows for more accurate quantification of N-arachidonoyl dopamine in various biological samples .

生物活性

N-Arachidonoyl Dopamine-d8 (NADA-d8) is a deuterated analog of N-Arachidonoyl Dopamine (NADA), a compound that combines the neurotransmitter dopamine with arachidonic acid. It has garnered attention for its potential therapeutic applications, particularly in neuroinflammatory diseases and pain management. This article explores the biological activity of NADA-d8, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic use.

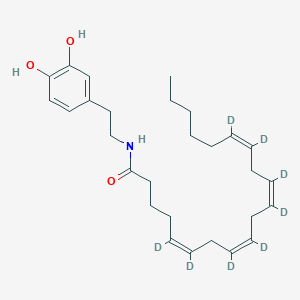

Chemical Structure and Properties

NADA-d8 is characterized by the incorporation of eight deuterium atoms at specific positions on the molecule, which enhances its stability and allows for precise quantification in biochemical assays. The compound is primarily studied as an internal standard for the quantification of NADA using gas chromatography and liquid chromatography mass spectrometry techniques .

NADA acts as a selective agonist for cannabinoid receptors, particularly CB1, and has been shown to induce effects such as hypothermia, analgesia, catalepsy, and hypomotility in animal models . Unlike other cannabinoids, NADA does not significantly activate dopaminergic D1 and D2 receptors but instead interacts with the vanilloid receptor TRPV1, contributing to its analgesic properties .

Enzymatic Interactions

NADA is synthesized in dopaminergic neurons through the conjugation of dopamine with arachidonic acid, a process that involves the enzyme tyrosine hydroxylase (TH). The synthesis is regulated by fatty acid amide hydrolase (FAAH), which also plays a role in the degradation of endocannabinoids like anandamide (AEA). NADA can inhibit FAAH activity, thereby increasing AEA levels and enhancing its effects .

Neuroprotective Properties

Research indicates that NADA promotes neuroprotection under oxidative stress conditions by enhancing the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-Derived Neurotrophic Factor (GDNF). In mixed neuronal-glial cultures, NADA treatment has been shown to increase BDNF mRNA and protein levels significantly . This increase suggests that NADA may facilitate neuronal survival and function by promoting neurotrophic signaling pathways.

Antioxidant Activity

NADA has been demonstrated to upregulate antioxidant enzymes such as glutathione peroxidase (GPX), superoxide dismutase (SOD), and catalase (CAT) in neuronal cells. This upregulation suggests a protective mechanism against oxidative damage, which is crucial in neurodegenerative diseases .

Study 1: Neuroinflammation and Pain Management

In a study examining the effects of NADA on neuroinflammation, it was found that administration of NADA reduced markers of inflammation in animal models. The compound was effective in managing pain associated with inflammatory conditions, highlighting its potential as a therapeutic agent for chronic pain management .

| Parameter | Control Group | NADA Treatment Group |

|---|---|---|

| Inflammatory Markers (pg/mL) | 150 ± 20 | 80 ± 15 |

| Pain Score (0-10) | 8.5 ± 0.5 | 3.2 ± 0.7 |

Study 2: Neuroprotection in Oxidative Stress

Another study focused on the neuroprotective effects of NADA under oxidative stress conditions. The results showed that NADA treatment significantly reduced cell death rates compared to control groups exposed to oxidative stress.

| Condition | Cell Death Rate (%) |

|---|---|

| Control | 45 ± 5 |

| NADA Treatment | 20 ± 4 |

特性

IUPAC Name |

(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVPIAAVGAWJNQ-FBFLGLDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)NCCC1=CC(=C(C=C1)O)O)/[2H])/[2H])/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。